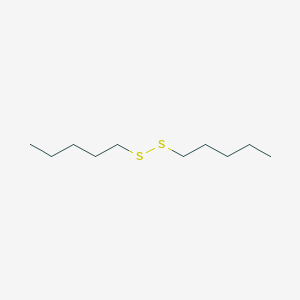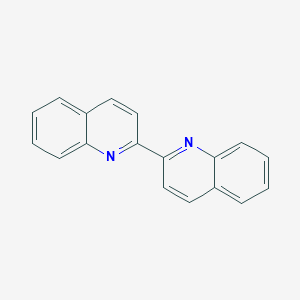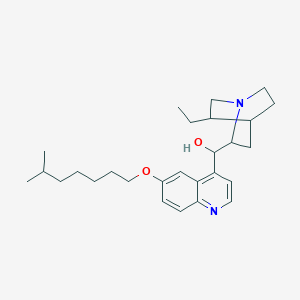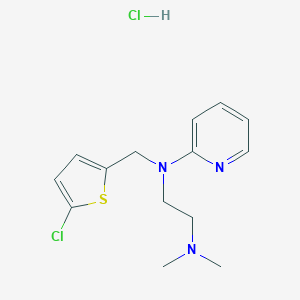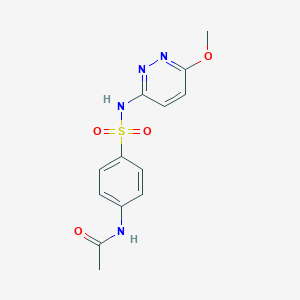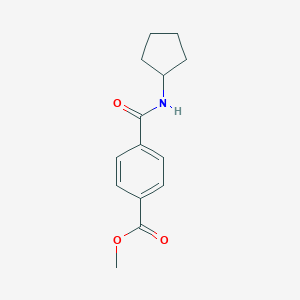
Methyl 4-(cyclopentylcarbamoyl)benzoate
説明
Synthesis Analysis
The synthesis of methyl benzoate derivatives is often achieved through condensation reactions. For instance, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was synthesized by condensation of methyl-4-formylbenzoate and phenylhydrazine . Similarly, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate was synthesized from methyl 4-bromobenzoate and iso-vanilline through a condensation reaction . These methods suggest that the synthesis of methyl 4-(cyclopentylcarbamoyl)benzoate could potentially be carried out through a similar condensation strategy, using appropriate starting materials and catalysts.
Molecular Structure Analysis
The molecular structure of methyl benzoate derivatives can be elucidated using various spectroscopic techniques. For example, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was characterized by IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies, and single crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and the nature of bonding within the molecule.
Chemical Reactions Analysis
Methyl benzoate derivatives can participate in various chemical reactions. The study of dinuclear cyclopalladated compounds of methyl (E)-4-(benzylideneamino)benzoate with acetato and chlorido bridge ligands shows how these compounds can undergo splitting reactions with pyridine, leading to different geometrical isomers . This indicates that methyl 4-(cyclopentylcarbamoyl)benzoate could also be reactive towards certain ligands and could form complexes with metals, potentially leading to a variety of structures and reactivities.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl benzoate derivatives can vary widely. For instance, the cytotoxicity of methyl benzoate (MB) was evaluated against cultured human cells, and it was found to have mild toxicity, which should be considered in industrial and agricultural applications . The study of the compound's reactivity descriptors, thermodynamic properties, and non-linear optical (NLO) properties can provide further insights into its behavior in different environments . These findings can be extrapolated to understand the properties of methyl 4-(cyclopentylcarbamoyl)benzoate, although specific studies would be required for accurate data.
科学的研究の応用
Crystallography and Molecular Structure : The study by Jones and Kuś (2004) on "N-Cyclohexyl-4-(methoxycarbonyl)benzamide" provides insights into the crystalline structure of similar compounds, highlighting the importance of such analyses in understanding the physical and chemical properties of methyl benzoates (Jones & Kuś, 2004).
Electropolymerization and Material Applications : Ates et al. (2015) explored the electropolymerization of a chemically synthesized methyl benzoate derivative. Their research indicates potential applications in supercapacitors and biosensors, demonstrating the material science applications of methyl benzoate derivatives (Ates et al., 2015).
Synthetic Chemistry and Pharmaceutical Applications : McCombie and Nagabhushan (1987) investigated a synthetic route involving N-Benzoylcarbamates, which could be applied to create therapeutically relevant compounds, like Thiamphenicol. This illustrates the role of methyl benzoates in pharmaceutical synthesis (McCombie & Nagabhushan, 1987).
Ligand Self-Assembly in Coordination Chemistry : The research by Xie et al. (2014) on the role of methyl-4-(pyrimidin-2-ylcarbamoyl)benzoate in the self-assembly of metal complexes reveals its significance in coordination chemistry, potentially useful in catalysis or material science applications (Xie et al., 2014).
Toxicity and Safety Studies : The cytotoxicity of methyl benzoate and its derivatives was evaluated by Bunch et al. (2020), indicating the importance of understanding the toxicological aspects of these compounds in their industrial and agricultural applications (Bunch et al., 2020).
Synthesis of Organic Molecules and Intermediates : The study of methyl benzoate derivatives in synthesis, as demonstrated by Bi Yun-mei (2012) in the synthesis of Methyl 4-(bromomethyl)benzoate, highlights their role in creating key intermediates for further chemical reactions (Bi Yun-mei, 2012).
特性
IUPAC Name |
methyl 4-(cyclopentylcarbamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)11-8-6-10(7-9-11)13(16)15-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUHHIBXJLSSFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429399 | |
| Record name | methyl 4-(cyclopentylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(cyclopentylcarbamoyl)benzoate | |
CAS RN |
1325090-17-2 | |
| Record name | methyl 4-(cyclopentylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanol, 2-[2-(4-methylphenoxy)ethoxy]-](/img/structure/B90412.png)
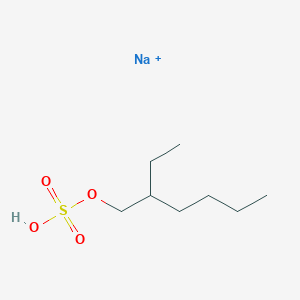
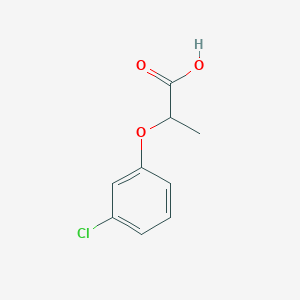
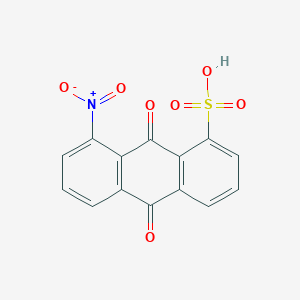

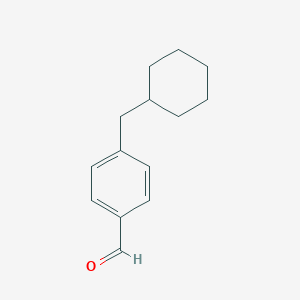
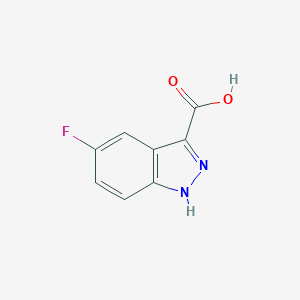
![1,6-Dioxaspiro[2.5]octane](/img/structure/B90491.png)
